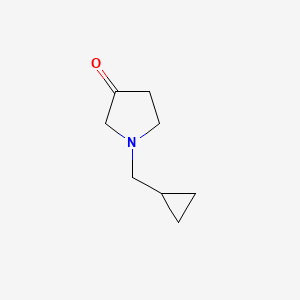

1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE

説明

特性

CAS番号 |

331281-32-4 |

|---|---|

分子式 |

C8H13NO |

分子量 |

139.19 g/mol |

IUPAC名 |

1-(cyclopropylmethyl)pyrrolidin-3-one |

InChI |

InChI=1S/C8H13NO/c10-8-3-4-9(6-8)5-7-1-2-7/h7H,1-6H2 |

InChIキー |

USQPJNABADJYSL-UHFFFAOYSA-N |

正規SMILES |

C1CC1CN2CCC(=O)C2 |

製品の起源 |

United States |

準備方法

The synthesis of 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE can be achieved through several routes. One classical method involves the cycloaddition of a nitrone with a dipolarophile, typically an olefin, under specific reaction conditions . This method allows for regio- and stereoselective synthesis of the desired compound. Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives, to introduce the cyclopropylmethyl group .

化学反応の分析

1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

科学的研究の応用

1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structural features.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .

類似化合物との比較

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid

- Structure : Differs by the addition of a carboxylic acid group at position 3 and a ketone at position 3.

- Molecular Formula: C₉H₁₃NO₃ vs. C₈H₁₁NO for the target compound.

- Key Differences: Increased polarity and water solubility due to the carboxylic acid group. Potential for hydrogen bonding and salt formation, enhancing bioavailability in drug design.

- Applications : Likely used in peptide mimetics or as a bifunctional intermediate in organic synthesis .

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

- Structure : Incorporates a chloro-fluorophenyl group and an oxadiazole ring.

- Molecular Formula : C₁₆H₁₄ClFN₃O₂.

- Key Differences :

- Aromatic and heteroaromatic substituents enhance π-π stacking and metabolic stability.

- The oxadiazole moiety improves resistance to enzymatic degradation, making it suitable for bioactive molecules.

- Applications: Potential use in antimicrobial or CNS-targeting pharmaceuticals due to dual electronegative substituents .

1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one

- Structure : Substituted with a chloropyrazinyl group.

- Molecular Formula : C₈H₈ClN₃O.

- Key Differences :

- Pyrazine ring introduces aromaticity and electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

- Chlorine atom may enhance binding to biological targets (e.g., kinase inhibitors).

- Applications : Candidate for anticancer or antiviral therapies .

1-(2-Pyrimidinyl)-3-pyrrolidinone

- Structure : Pyrimidine substituent at position 1.

- Molecular Formula : C₇H₈N₃O.

- Key Differences :

- Pyrimidine’s hydrogen-bonding capacity improves target affinity in drug-receptor interactions.

- Higher density (1.285 g/cm³) and predicted boiling point (357.4°C) compared to the target compound.

- Applications : Likely explored in nucleotide analogs or enzyme inhibitors .

1-(3-Hydroxypropyl)-2-pyrrolidinone

- Structure : Hydroxypropyl group at position 1.

- Molecular Formula: C₇H₁₃NO₂.

- Key Differences :

- Hydroxyl group increases hydrophilicity, making it a solvent or permeation enhancer in formulations.

- Lower logP compared to the cyclopropylmethyl analog.

- Applications : Used in cosmetics or transdermal drug delivery systems .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(Cyclopropylmethyl)-3-pyrrolidinone | C₈H₁₁NO | 139.18 | Cyclopropylmethyl | Moderate lipophilicity, rigid core |

| 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid | C₉H₁₃NO₃ | 199.21 | Cyclopropylmethyl, carboxylic acid | High polarity, hydrogen bonding |

| 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | C₁₆H₁₄ClFN₃O₂ | 346.76 | Chloro-fluorophenyl, oxadiazole | Metabolic stability, aromaticity |

| 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one | C₈H₈ClN₃O | 213.62 | Chloropyrazinyl | Electrophilic reactivity |

| 1-(2-Pyrimidinyl)-3-pyrrolidinone | C₇H₈N₃O | 150.16 | Pyrimidinyl | High density (1.285 g/cm³) |

| 1-(3-Hydroxypropyl)-2-pyrrolidinone | C₇H₁₃NO₂ | 143.18 | Hydroxypropyl | Hydrophilic, low logP |

Q & A

Q. What are the key synthetic strategies for preparing 1-(cyclopropylmethyl)-3-pyrrolidinone, and how do reaction conditions influence yield and purity?

Synthetic routes often involve cyclopropane ring formation and subsequent functionalization. For example, cyclopropylmethyl bromide (a precursor) can react with pyrrolidinone derivatives under nucleophilic substitution conditions . Optimization of solvent polarity (e.g., DCM vs. THF) and temperature is critical to minimize side reactions like ring-opening of the cyclopropane. Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product from unreacted intermediates, as demonstrated in analogous piperazine derivatives .

Q. How should researchers handle stability and storage of this compound to prevent decomposition?

The compound’s stability depends on avoiding moisture and light. Store at 0–6°C in inert atmospheres (argon or nitrogen) to suppress oxidation or hydrolysis of the cyclopropane ring. Stability studies for related compounds suggest monitoring via TLC or HPLC every 3 months to detect degradation products like cyclopropane-opened derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use PPE including nitrile gloves, lab coats, and safety goggles. Respiratory protection (P95/P1 filters) is advised if airborne particles are generated during synthesis . Emergency procedures should include eye rinsing (S26) and skin decontamination with water and soap .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for stereoisomers of cyclopropylmethyl-substituted heterocycles?

Stereoisomerism in cyclopropylmethyl derivatives (e.g., cis/trans configurations) leads to split signals in H NMR. For example, diastereomers of 1-(cyclopropylmethyl)piperazine show distinct splitting patterns in the 2.0–3.0 ppm range (cyclopropyl CH and piperazine protons) . Advanced techniques like NOESY or COSY can differentiate stereoisomers by analyzing spatial correlations.

Q. What computational methods are effective for predicting the reactivity of the cyclopropane ring in this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model ring strain and predict sites prone to electrophilic attack. Studies on cyclopropane analogs suggest that the ring’s C–C bonds exhibit bond dissociation energies of ~60–65 kcal/mol, making them susceptible to ring-opening under acidic conditions .

Q. How can researchers design assays to evaluate the biological activity of this compound while mitigating false positives from impurities?

- Step 1: Synthesize high-purity batches (≥95% by GC/HPLC) and confirm via H NMR and HRMS .

- Step 2: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to distinguish target-specific activity from non-specific effects.

- Step 3: Include impurity controls (e.g., cyclopropane-opened analogs) to validate results .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low enantiomeric excess (ee) for cyclopropylmethyl derivatives, and how can this be addressed?

Low ee often arises from racemization during cyclopropane formation. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can improve stereocontrol. For example, enantioselective synthesis of cyclopropylmethyl-piperazine achieved 85% ee using chiral ligands .

Q. How should researchers address discrepancies in reported logP values for this compound?

LogP values vary due to measurement methods (shake-flask vs. HPLC). Standardize measurements using the OECD 117 guideline (HPLC with C18 column, isocratic elution). Computational tools like ACD/Labs or XLogP3 can cross-validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。